What are the physicochemical properties of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid?
What are the physicochemical properties of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid?
Title: Physicochemical Profiling of 2-(Cyclohexyloxy)quinoline-3-carboxylic Acid: A Technical Guide for Lead Optimization
Executive Summary
In modern medicinal chemistry, the quinoline-3-carboxylic acid scaffold is recognized as a highly privileged structural motif, frequently leveraged in the design of anti-infectives, HIV-1 integrase inhibitors, and selective antiproliferative agents[1][2]. The compound 2-(Cyclohexyloxy)quinoline-3-carboxylic acid represents a highly specialized derivative within this class. By incorporating a bulky, lipophilic cyclohexyloxy group at the C2 position and retaining the ionizable carboxylic acid at C3, this molecule presents a unique physicochemical dichotomy.
As a Senior Application Scientist, I have structured this whitepaper to dissect the structure-property relationships (SPR) of this compound. This guide provides a deep-dive into its ionization behavior, lipophilicity profile, and the self-validating experimental workflows required to characterize it accurately for downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling.
Structural Logic & Pharmacophore Rationale
The physicochemical behavior of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid is dictated by the interplay of its three primary structural domains:
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The C2-Cyclohexyloxy Group: This bulky aliphatic ring drives the molecule's lipophilicity (LogP). In target engagement, it is typically designed to insert into deep, hydrophobic binding pockets. However, the oxygen atom linking it to the quinoline core exerts a strong electron-withdrawing inductive effect (-I) on the adjacent ring nitrogen, fundamentally altering the molecule's basicity.
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The C3-Carboxylic Acid: This moiety serves as the primary hydrogen-bond donor/acceptor and is critical for target interactions, such as the two-metal (Mg²⁺/Mn²⁺) chelation motif seen in integrase inhibitors[2]. Its ionization at physiological pH is the primary driver of the compound's aqueous solubility.
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The Quinoline Core: Provides a rigid, planar aromatic system capable of robust π−π stacking interactions within target active sites.
Fig 1. Logical relationship between structural motifs and physicochemical properties.
Quantitative Physicochemical Profile
To facilitate rapid comparison against Lipinski's Rule of 5 and standard lead-like criteria, the baseline quantitative data for this scaffold is summarized below.
| Property | Predicted/Typical Value | Experimental Method | Relevance in Drug Design |
| Molecular Weight | 271.31 g/mol | LC-MS | Optimal for oral bioavailability. |
| LogP (Unionized) | 3.8 - 4.2 | Shake-Flask (pH 1.0) | High intrinsic lipophilicity driven by the C2-cyclohexyloxy group. |
| LogD (pH 7.4) | 1.5 - 2.0 | Shake-Flask (pH 7.4) | Balances membrane permeability and aqueous solubility[3]. |
| pKa (Carboxylic Acid) | 3.5 - 4.2 | Potentiometry | Ensures >99% ionization at physiological pH[4][5]. |
| pKa (Quinoline N) | < 2.0 | UV-Metric Titration | Rendered non-basic by C2-alkoxy substitution. |
| Polar Surface Area | 59.4 Ų | In silico (2D) | Excellent for passive transcellular permeability. |
Deep-Dive: Ionization (pKa) and Lipophilicity (LogD)
Understanding the exact pKa of a drug candidate is a non-negotiable step in drug discovery, as it dictates the ionization state at physiological pH, directly impacting solubility, permeability, and target affinity[4][5].
In an unsubstituted quinoline, the ring nitrogen is moderately basic (pKa ~4.9). However, in 2-(Cyclohexyloxy)quinoline-3-carboxylic acid, the C2-oxygen acts as a lactim ether. The intense electron-withdrawing inductive effect of this oxygen atom starves the adjacent nitrogen of electron density, suppressing its basicity to a pKa of < 2.0. Consequently, the only relevant ionizable center at physiological pH is the C3-carboxylic acid (pKa ~4.0).
This creates a highly advantageous "chameleon-like" lipophilicity profile. In the acidic environment of the stomach (pH ~1.5), the molecule is fully unionized, maximizing its lipophilicity (LogP ~4.0) and facilitating rapid absorption across gastric mucosal membranes. Upon entering the systemic circulation (pH 7.4), the carboxylic acid deprotonates into a carboxylate anion. This ionization drops the effective lipophilicity (LogD) to ~1.8, granting the molecule the aqueous solubility required to avoid precipitation in the bloodstream while maintaining enough lipophilic character to cross cellular membranes[3].
Self-Validating Experimental Workflows
To empirically verify these properties, we deploy rigorous, self-validating analytical protocols.
Fig 2. Standardized self-validating workflow for physicochemical profiling.
Protocol 1: Potentiometric pKa Determination
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Causality of Design: Because the compound exhibits low aqueous solubility in its unionized state, a co-solvent system (e.g., Methanol/Water) is required. The pKa is measured across multiple co-solvent ratios and extrapolated to 0% co-solvent using a Yasuda-Shedlovsky plot.
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Step 1: Prepare a 1 mM solution of the analyte in a 0.15 M KCl background electrolyte. Reasoning: 0.15 M KCl mimics physiological ionic strength, preventing activity coefficient fluctuations during titration.
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Step 2: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) under an inert argon atmosphere at 25.0 ± 0.1 °C.
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Step 3: Titrate the solution with standardized 0.1 M NaOH, recording the pH vs. volume curve.
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Self-Validation Mechanism: The system validates the thermodynamic accuracy of the pKa through the first derivative of the titration curve ( dpH/dV ). A sharp, perfectly symmetrical peak precisely at the equivalence point confirms that the measured pKa is a true constant, free from artifacts like electrode drift or carbonate contamination.
Protocol 2: Shake-Flask Method for LogP/LogD
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Causality of Design: Computational LogP models often struggle with the unique electronic environment of 2-alkoxyquinolines. Empirical determination via the shake-flask method remains the gold standard[3].
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Step 1: Pre-saturate 1-octanol and aqueous buffer (pH 7.4 for LogD) by stirring them together for 24 hours. Reasoning: Mutual saturation prevents volume shifts during the experiment, ensuring the phase ratio remains strictly constant.
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Step 2: Dissolve the compound in the octanol phase to a concentration of 100 µM.
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Step 3: Mix equal volumes of the spiked octanol and aqueous buffer in a glass vial, shaking mechanically for 60 minutes at 25 °C to reach thermodynamic equilibrium.
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Step 4: Centrifuge at 3000 rpm for 15 minutes. Reasoning: Centrifugation is critical to break micro-emulsions that would otherwise artificially inflate the aqueous concentration, leading to a false underestimation of lipophilicity.
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Step 5: Quantify the concentration in both phases via LC-MS/MS and calculate LogD=log10([Drug]octanol/[Drug]aqueous) .
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Self-Validation Mechanism: The protocol utilizes a strict mass-balance check. By summing the quantified mass in the octanol and aqueous phases and comparing it to the initial spike concentration, the system proves that no compound was lost to precipitation or glassware adsorption. A mass recovery of >95% validates the assay.
References
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Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. 1
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Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.4
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Zhao, H. et al. (2008). Quinolone 3-Carboxylic Acid Pharmacophore: Design of Second Generation HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry (ACS). 2
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Tetko, I. V. et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences (ACS). 3
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International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IJIRSS. 5
